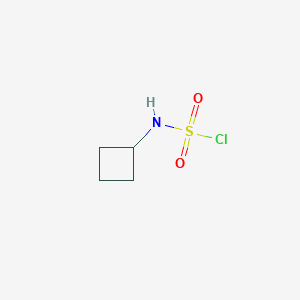
N-cyclobutylsulfamoyl chloride
描述
N-cyclobutylsulfamoyl chloride: is an organic compound with the molecular formula C4H8ClNO2S and a molecular weight of 169.63 g/mol . It is a sulfamoyl chloride derivative, characterized by the presence of a cyclobutyl group attached to the sulfamoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylsulfamoyl chloride typically involves the reaction of cyclobutylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclobutylamine+Chlorosulfonic acid→N-cyclobutylsulfamoyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.
化学反应分析
Types of Reactions: N-cyclobutylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted sulfamides.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclobutylamine and sulfur dioxide.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Oxidizing and Reducing Agents: Depending on the desired reaction pathway.
Major Products:
Substituted Sulfamides: Formed from substitution reactions.
Cyclobutylamine and Sulfur Dioxide: Formed from hydrolysis.
科学研究应用
N-cyclobutylsulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfamoyl chloride functional group into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-cyclobutylsulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins or enzymes, leading to potential biological effects.
相似化合物的比较
- N-cyclopropylsulfamoyl chloride
- N-cyclopentylsulfamoyl chloride
- N-cyclohexylsulfamoyl chloride
Comparison: N-cyclobutylsulfamoyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
属性
IUPAC Name |
N-cyclobutylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKENMVPSUFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














